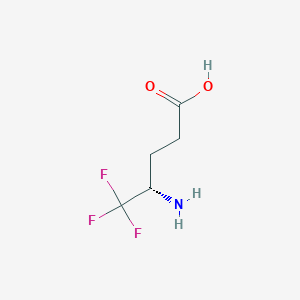![molecular formula C45H43Cl2N5 B13093861 3,5-Bis(1-(8-chloro-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-yl)-2-methylenepiperidin-4-yl)pyridine](/img/structure/B13093861.png)
3,5-Bis(1-(8-chloro-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-yl)-2-methylenepiperidin-4-yl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Bis(1-(8-chloro-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-yl)-2-methylenepiperidin-4-yl)pyridine is a complex organic compound with significant applications in various scientific fields. This compound features a unique structure that includes a pyridine ring substituted with two methylenepiperidinyl groups, each linked to a chlorinated benzo-cycloheptapyridine moiety. Its intricate structure makes it a subject of interest in medicinal chemistry and pharmaceutical research.
Preparation Methods
The synthesis of 3,5-Bis(1-(8-chloro-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-yl)-2-methylenepiperidin-4-yl)pyridine involves multiple steps, starting from readily available precursors. The synthetic route typically includes:
Formation of the benzo-cycloheptapyridine moiety: This step involves the cyclization of appropriate precursors under controlled conditions to form the benzo-cycloheptapyridine structure.
Chlorination: Introduction of the chlorine atom at the desired position on the benzo-cycloheptapyridine ring.
Attachment of the methylenepiperidinyl groups: This step involves the reaction of the chlorinated benzo-cycloheptapyridine with methylenepiperidine derivatives under suitable conditions to form the final product.
Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of catalysts, solvents, and specific reaction conditions to ensure efficient synthesis.
Chemical Reactions Analysis
3,5-Bis(1-(8-chloro-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-yl)-2-methylenepiperidin-4-yl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups, potentially leading to different pharmacological properties.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3,5-Bis(1-(8-chloro-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-yl)-2-methylenepiperidin-4-yl)pyridine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential therapeutic effects, including its role as an intermediate in the synthesis of pharmaceutical agents.
Biological Research: It is used in studies to understand its interaction with biological targets, including receptors and enzymes.
Industrial Applications: The compound’s unique structure makes it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,5-Bis(1-(8-chloro-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-yl)-2-methylenepiperidin-4-yl)pyridine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Properties
Molecular Formula |
C45H43Cl2N5 |
|---|---|
Molecular Weight |
724.8 g/mol |
IUPAC Name |
13-chloro-2-[4-[5-[1-(13-chloro-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-yl)-2-methylidenepiperidin-4-yl]pyridin-3-yl]-2-methylidenepiperidin-1-yl]-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaene |
InChI |
InChI=1S/C45H43Cl2N5/c1-28-21-32(15-19-51(28)44-40-13-11-38(46)24-34(40)9-7-30-5-3-17-49-42(30)44)36-23-37(27-48-26-36)33-16-20-52(29(2)22-33)45-41-14-12-39(47)25-35(41)10-8-31-6-4-18-50-43(31)45/h3-6,11-14,17-18,23-27,32-33,44-45H,1-2,7-10,15-16,19-22H2 |
InChI Key |
XVUVIFXCIGBBOA-UHFFFAOYSA-N |
Canonical SMILES |
C=C1CC(CCN1C2C3=C(CCC4=C2N=CC=C4)C=C(C=C3)Cl)C5=CC(=CN=C5)C6CCN(C(=C)C6)C7C8=C(CCC9=C7N=CC=C9)C=C(C=C8)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


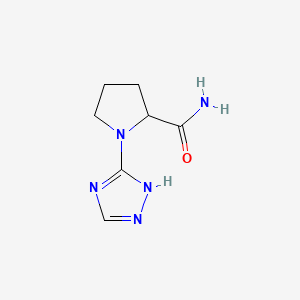

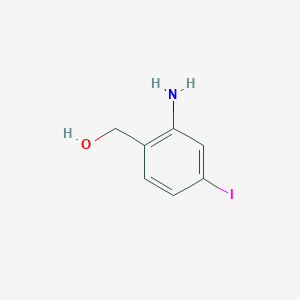
![2-Methyl-5,7-dihydrofuro[3,4-d]pyrimidine](/img/structure/B13093801.png)
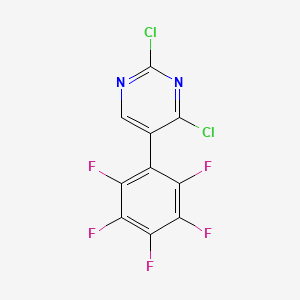

![(2S,3S,4S,5S)-1-[2-[(2S,3S,4S,5S)-3,4-dihydroxy-2,5-dimethylphospholan-1-yl]phenyl]-2,5-dimethylphospholane-3,4-diol; trifluoromethanesulfonic acid](/img/structure/B13093813.png)

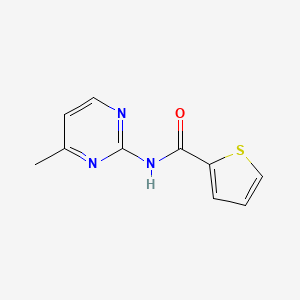
![Methyl 3-(((5,6-dichloro-1H-benzo[d]imidazol-2-yl)thio)methyl)benzoate](/img/structure/B13093817.png)
![cis-Ethyl 1-benzyl-2'-chloro-7',8'-dihydro-6'H-spiro[pyrrolidine-3,5'-quinoline]-4-carboxylate](/img/structure/B13093827.png)
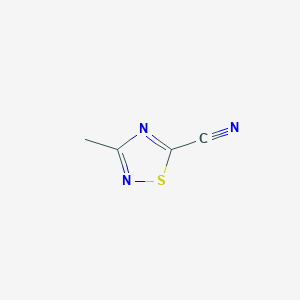
![2-[2-(9H-fluoren-9-ylmethoxycarbonyl)-4-oxo-1-phenyl-1,3,8-triazaspiro[4.5]decan-3-yl]acetic acid](/img/structure/B13093845.png)
